molecular formula C20H19N5O4 B2832462 (4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1207014-57-0

(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2832462
CAS RN: 1207014-57-0
M. Wt: 393.403
InChI Key: DQUMROJZPOAJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several functional groups such as benzo[d][1,3]dioxol-5-yl, pyridazin-3-yl, piperazin-1-yl, and methylisoxazol-3-yl . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . The synthesis of these types of compounds often involves multiple steps, each requiring careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a fused ring system that can contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the piperazin-1-yl group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple functional groups could result in a variety of intermolecular interactions, affecting properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with benzoxazole and pyridazinone subunits have been synthesized and structurally characterized. For example, a novel bioactive heterocycle with antiproliferative activity was prepared from benzo[d]isoxazole and evaluated using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. This compound exhibited stability due to inter and intra-molecular hydrogen bonds, and Hirshfeld surface analysis was used to understand its solid-state intermolecular interactions (Prasad et al., 2018).

Antimicrobial Activity

New pyridine derivatives, including those with benzothiazole and piperazine components, have been synthesized and their structures confirmed through various spectral analyses. These compounds were tested for in vitro antimicrobial activity, showing variable and modest effectiveness against bacterial and fungal strains (Patel et al., 2011).

Analgesic and Anti-inflammatory Properties

A series of pyridazinone derivatives with piperazinyl subunits were prepared and evaluated for their analgesic and anti-inflammatory activities. Some of these compounds demonstrated promising results without showing gastric ulcerogenic effects, suggesting potential for therapeutic applications (Gökçe et al., 2005).

Anticonvulsant Agents

Novel triazinyl and isoxazolyl methanone derivatives have been synthesized and tested for their anticonvulsant activities. One particular compound showed significant potency and a high protective index, indicating potential as an anticonvulsant agent (Malik et al., 2014).

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in medicinal chemistry. Further studies could also aim to optimize its synthesis and investigate its mechanism of action .

properties

IUPAC Name

[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-13-10-16(23-29-13)20(26)25-8-6-24(7-9-25)19-5-3-15(21-22-19)14-2-4-17-18(11-14)28-12-27-17/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUMROJZPOAJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.